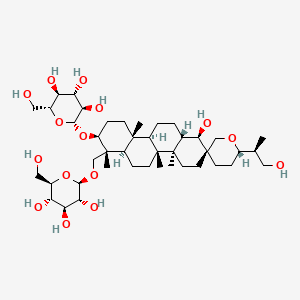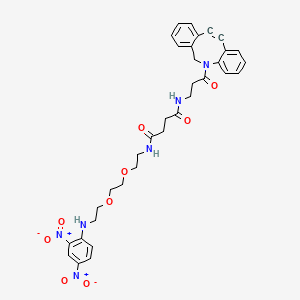
Dnp-peg2-nhco-C2-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-peg2-nhco-C2-dbco is a clickable hapten that bears a dinitrophenyl moiety as the antibody-recruiting motif at one end, a polyethylene glycol chain as a spacer, and a dibenzocyclooctene at the other end for the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry . This compound is widely used in bioconjugation and click chemistry applications due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg2-nhco-C2-dbco involves several key steps:
Formation of the Dinitrophenyl Moiety: The dinitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is attached to the dinitrophenyl moiety through etherification reactions, often using tosyl chloride as a catalyst.
Formation of the Dibenzocyclooctene Moiety: The dibenzocyclooctene group is synthesized through cycloaddition reactions, using reagents such as copper(I) iodide and sodium ascorbate.
Final Assembly: The final compound is assembled through amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
Dnp-peg2-nhco-C2-dbco undergoes various chemical reactions, including:
Click Reactions: The compound is primarily used in SPAAC reactions, where it reacts with azide-functionalized molecules to form stable triazole linkages.
Substitution Reactions: The dinitrophenyl moiety can undergo nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as tin(II) chloride
Common Reagents and Conditions
SPAAC Reactions: Copper-free click chemistry conditions, typically conducted in aqueous buffers or organic solvents.
Substitution Reactions: Basic conditions using sodium methoxide or other strong bases.
Reduction Reactions: Acidic conditions using tin(II) chloride or other reducing agents
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Aromatic Compounds: Formed during nucleophilic aromatic substitution reactions.
Amino-Substituted Compounds: Formed during reduction reactions
Scientific Research Applications
Dnp-peg2-nhco-C2-dbco has a wide range of scientific research applications, including:
Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Dnp-peg2-nhco-C2-dbco involves:
Antibody Recruitment: The dinitrophenyl moiety recruits antibodies, facilitating targeted binding to specific biomolecules.
Click Chemistry: The dibenzocyclooctene moiety participates in SPAAC reactions, forming stable triazole linkages with azide-functionalized molecules.
Molecular Targets and Pathways: The compound targets specific biomolecules through antibody recognition and click chemistry, enabling precise modifications and labeling
Comparison with Similar Compounds
Similar Compounds
Dnp-peg4-nhco-C2-dbco: Similar structure with a longer polyethylene glycol chain.
Dnp-peg2-nhco-C4-dbco: Similar structure with a longer carbon chain spacer.
Dnp-peg2-nhco-C2-azide: Similar structure with an azide group instead of dibenzocyclooctene
Uniqueness
Dnp-peg2-nhco-C2-dbco is unique due to its specific combination of the dinitrophenyl moiety, polyethylene glycol spacer, and dibenzocyclooctene group, making it highly effective in SPAAC reactions and antibody recruitment .
Properties
Molecular Formula |
C34H36N6O9 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42) |
InChI Key |
IDSUTCQAZYAIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


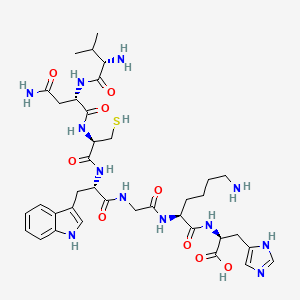
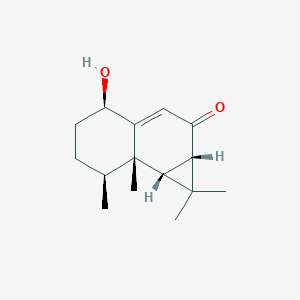
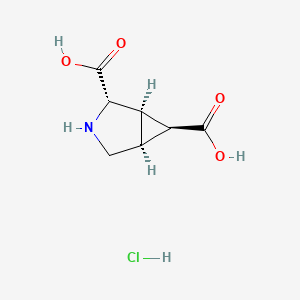
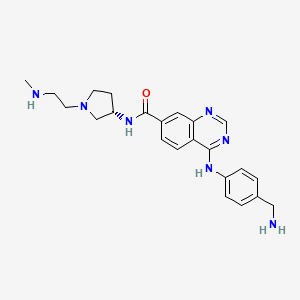
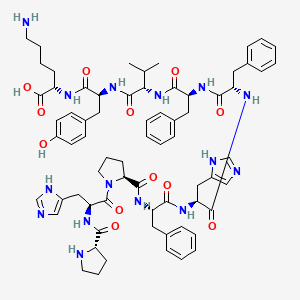
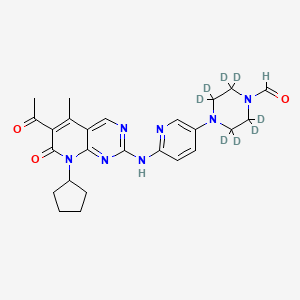

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
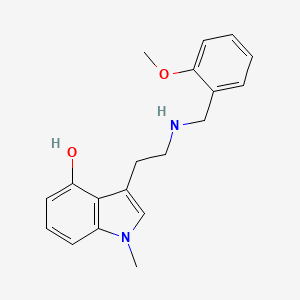

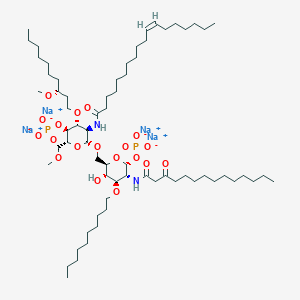
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
